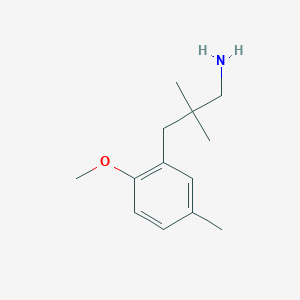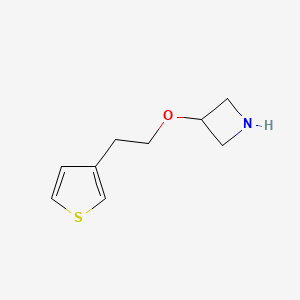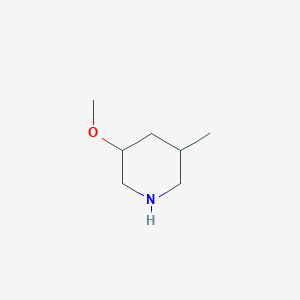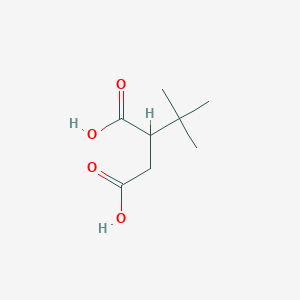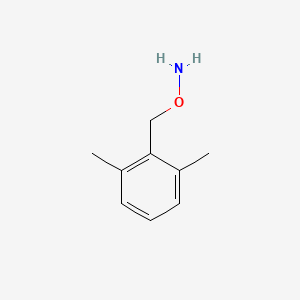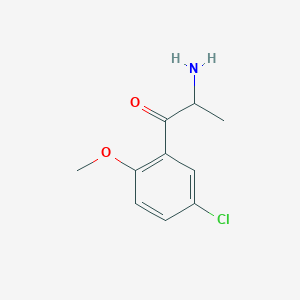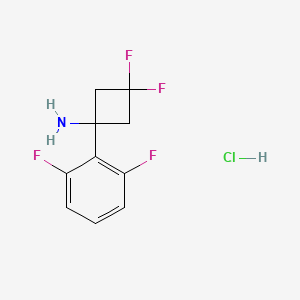
1-(2,6-Difluorophenyl)-3,3-difluorocyclobutan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Difluorophenyl)-3,3-difluorocyclobutan-1-amine hydrochloride is a fluorinated organic compound. It is characterized by the presence of a cyclobutane ring substituted with difluorophenyl and difluoroamine groups. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Difluorophenyl)-3,3-difluorocyclobutan-1-amine hydrochloride typically involves multiple steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving difluorophenyl derivatives.
Introduction of the Difluoroamine Group: This step involves the substitution of hydrogen atoms on the cyclobutane ring with difluoroamine groups using reagents like difluoroamine and appropriate catalysts.
Hydrochloride Salt Formation: The final step is the conversion of the amine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques like recrystallization and chromatography ensures the removal of impurities.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,6-Difluorophenyl)-3,3-difluorocyclobutan-1-amine hydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The difluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of difluorophenyl ketones.
Reduction: Formation of difluorophenyl amines.
Substitution: Formation of substituted cyclobutane derivatives.
Aplicaciones Científicas De Investigación
1-(2,6-Difluorophenyl)-3,3-difluorocyclobutan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(2,6-Difluorophenyl)-3,3-difluorocyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The difluoro groups enhance its binding affinity to enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(2,6-Difluorophenyl)ethanone: Shares the difluorophenyl group but differs in the core structure.
2,6-Difluorobenzenesulfonamide: Contains the difluorophenyl group but has a sulfonamide functional group.
Uniqueness
1-(2,6-Difluorophenyl)-3,3-difluorocyclobutan-1-amine hydrochloride is unique due to its cyclobutane ring structure combined with difluoroamine groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C10H10ClF4N |
|---|---|
Peso molecular |
255.64 g/mol |
Nombre IUPAC |
1-(2,6-difluorophenyl)-3,3-difluorocyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H9F4N.ClH/c11-6-2-1-3-7(12)8(6)9(15)4-10(13,14)5-9;/h1-3H,4-5,15H2;1H |
Clave InChI |
UFTOALDFILKJBP-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1(F)F)(C2=C(C=CC=C2F)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


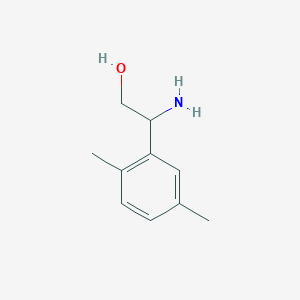
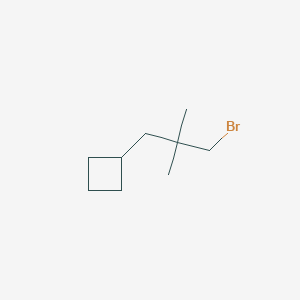
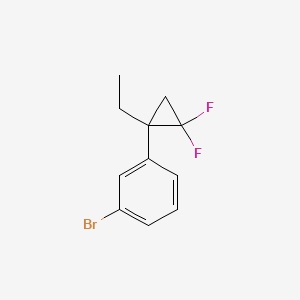
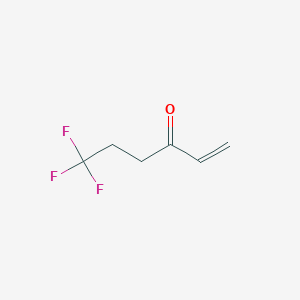

![2-(3-{[(Tert-butoxy)carbonyl]amino}azetidin-3-yl)aceticacid](/img/structure/B13618567.png)
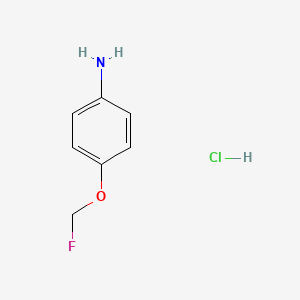
![Tert-butyl3-[5-(hydroxymethyl)-1,3-thiazol-2-yl]azetidine-1-carboxylate](/img/structure/B13618583.png)
